molecular formula C14H10Cl2O2 B13804875 4-Phenoxy-2,2'-dichloroacetophenone

4-Phenoxy-2,2'-dichloroacetophenone

Cat. No.: B13804875
M. Wt: 281.1 g/mol
InChI Key: KRCGMVVEVLBGMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2,2’-dichloroacetophenone typically involves the acylation of phenoxybenzene with 2,2-dichloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of 4-Phenoxy-2,2’-dichloroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality . The final product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-2,2’-dichloroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenoxy-2,2’-dichloroacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxy-2,2’-dichloroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its photoinitiator properties enable it to initiate polymerization reactions under UV light, leading to the formation of cross-linked polymer networks .

Comparison with Similar Compounds

    2,4-Dichloroacetophenone: Shares the dichloroacetophenone structure but lacks the phenoxy group.

    4-Phenoxyacetophenone: Contains the phenoxy group but lacks the dichloro substitution.

    2,2-Dichloroacetophenone: Similar structure but without the phenoxy group.

Uniqueness: 4-Phenoxy-2,2’-dichloroacetophenone is unique due to the presence of both phenoxy and dichloro groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

2-chloro-1-(2-chloro-4-phenoxyphenyl)ethanone

InChI

InChI=1S/C14H10Cl2O2/c15-9-14(17)12-7-6-11(8-13(12)16)18-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

KRCGMVVEVLBGMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)CCl)Cl

Origin of Product

United States

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